molecular formula C20H22N4O2 B4311544 4-{[2-(1-adamantyl)ethyl]amino}-5-nitrophthalonitrile

4-{[2-(1-adamantyl)ethyl]amino}-5-nitrophthalonitrile

Cat. No.: B4311544
M. Wt: 350.4 g/mol
InChI Key: YWSGDECWWYBFRC-UHFFFAOYSA-N
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Description

4-{[2-(1-adamantyl)ethyl]amino}-5-nitrophthalonitrile is a complex organic compound that features an adamantane moiety, which is known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1-adamantyl)ethyl]amino}-5-nitrophthalonitrile typically involves multiple steps:

    Formation of the Adamantyl Moiety: The adamantane structure is synthesized through a series of reactions starting from simpler hydrocarbons.

    Attachment of the Ethylamine Group: The adamantyl group is then functionalized with an ethylamine group through nucleophilic substitution reactions.

    Nitration and Phthalonitrile Formation: The final steps involve nitration to introduce the nitro group and subsequent reactions to form the phthalonitrile structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl moiety.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Various substitution reactions can occur, especially at the phthalonitrile ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles depending on the desired substitution.

Major Products

    Oxidation: Oxidized derivatives of the adamantyl moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phthalonitrile derivatives.

Scientific Research Applications

4-{[2-(1-adamantyl)ethyl]amino}-5-nitrophthalonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and bioactivity.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-{[2-(1-adamantyl)ethyl]amino}-5-nitrophthalonitrile involves its interaction with specific molecular targets. The adamantyl moiety provides stability and rigidity, while the nitro and phthalonitrile groups can participate in various chemical interactions. These interactions can affect biological pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Similar in structure but lacks the nitro and phthalonitrile groups.

    5-Nitro-1,3-phthalonitrile: Contains the nitro and phthalonitrile groups but lacks the adamantyl moiety.

Uniqueness

4-{[2-(1-adamantyl)ethyl]amino}-5-nitrophthalonitrile is unique due to the combination of the adamantyl moiety with the nitro and phthalonitrile groups. This combination provides a unique set of chemical properties, including stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(1-adamantyl)ethylamino]-5-nitrobenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c21-11-16-6-18(19(24(25)26)7-17(16)12-22)23-2-1-20-8-13-3-14(9-20)5-15(4-13)10-20/h6-7,13-15,23H,1-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSGDECWWYBFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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